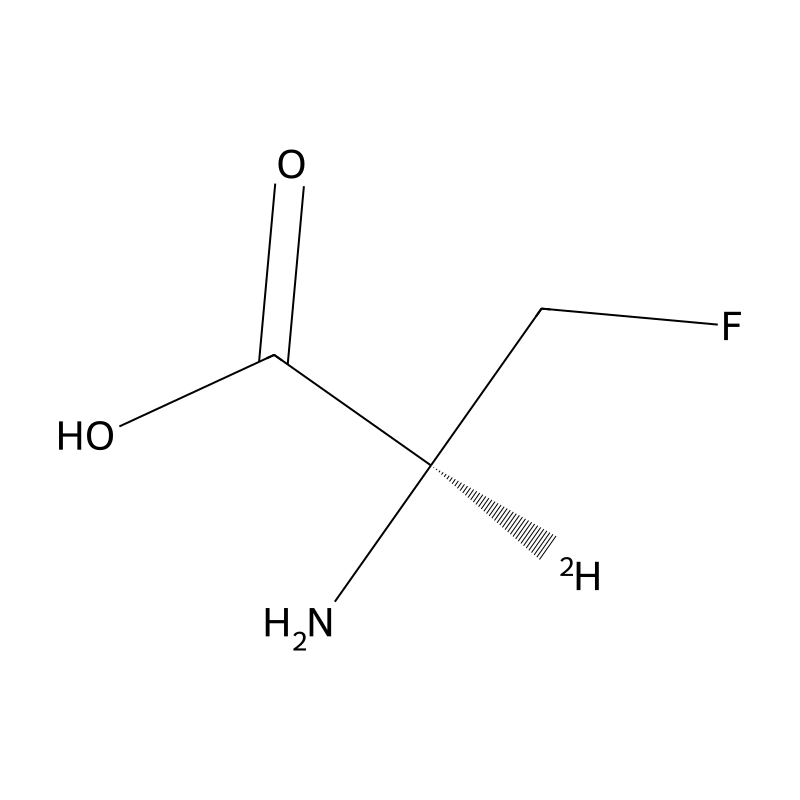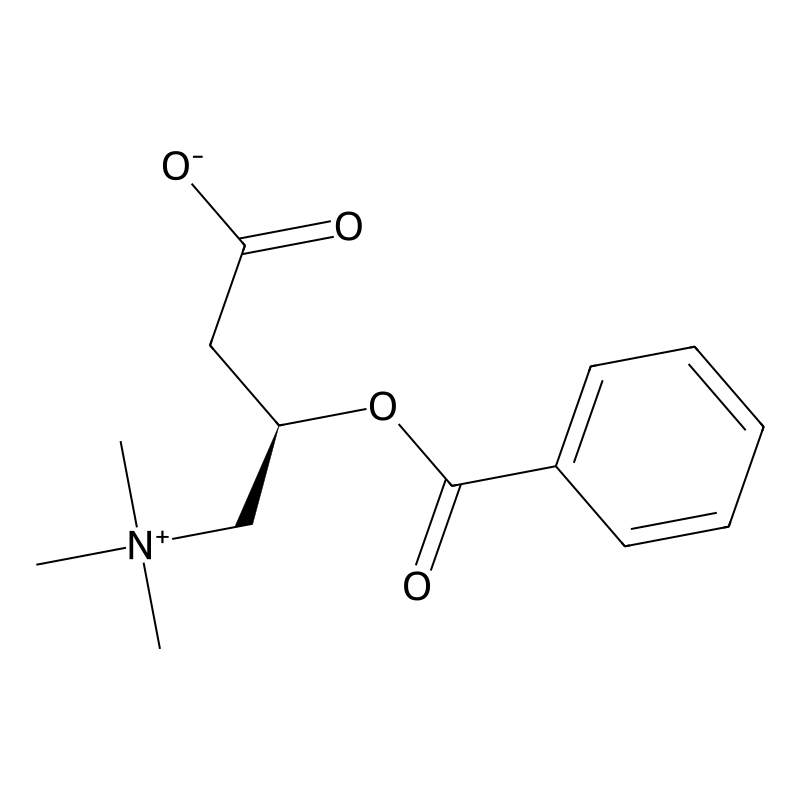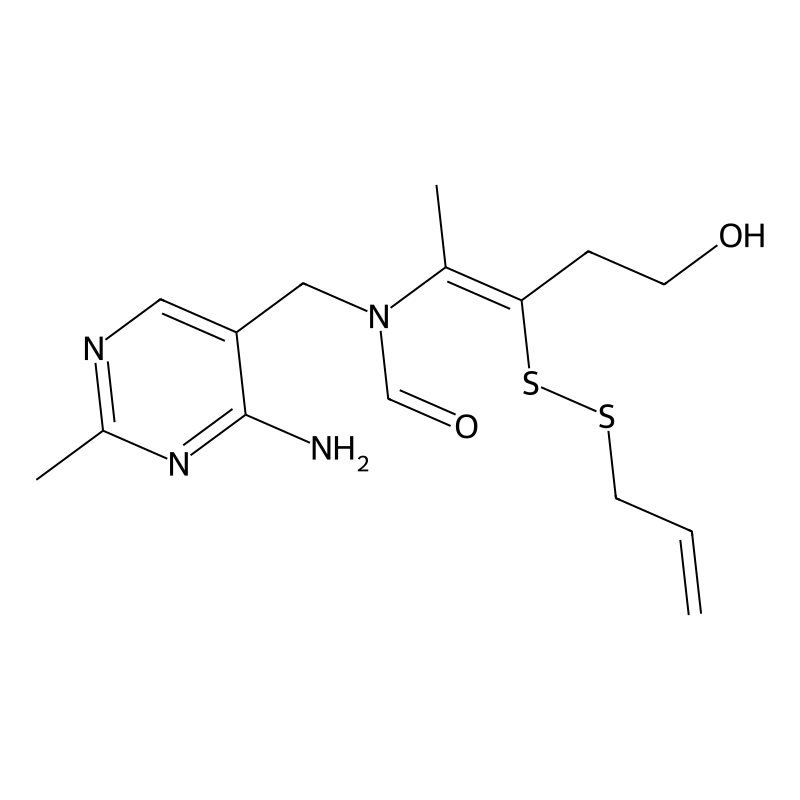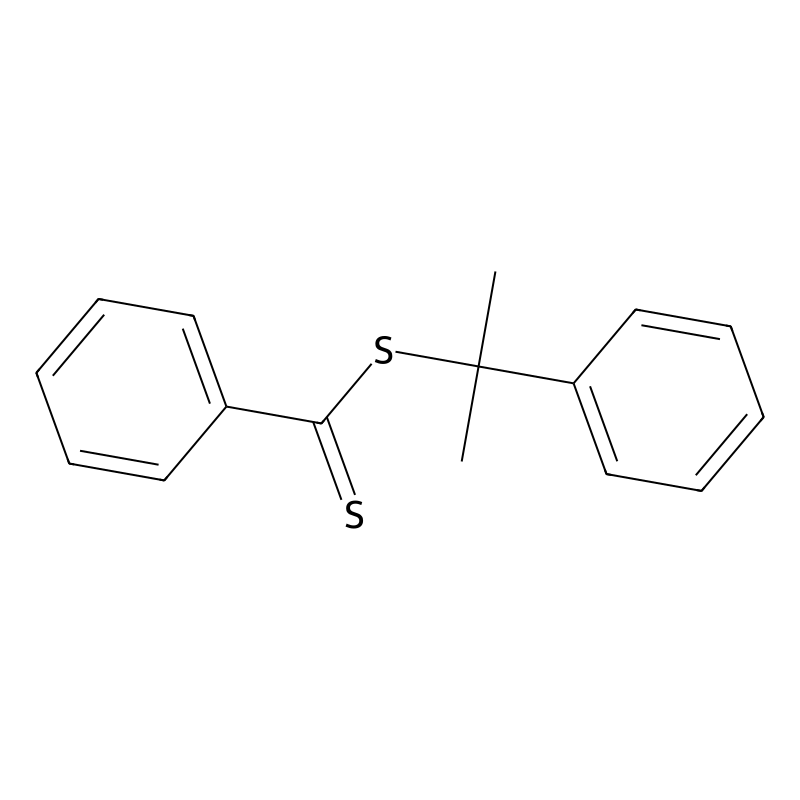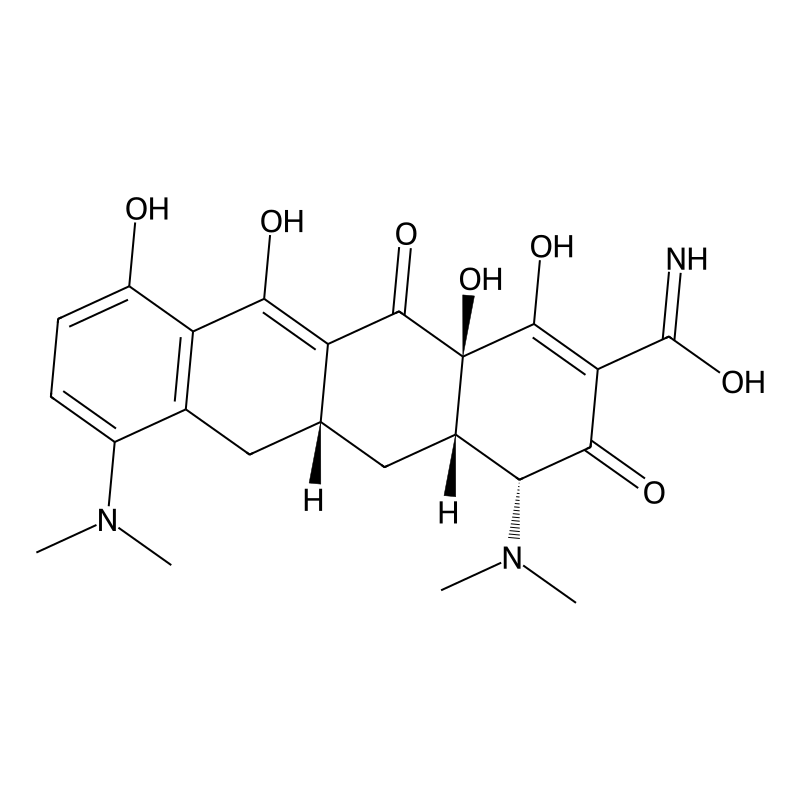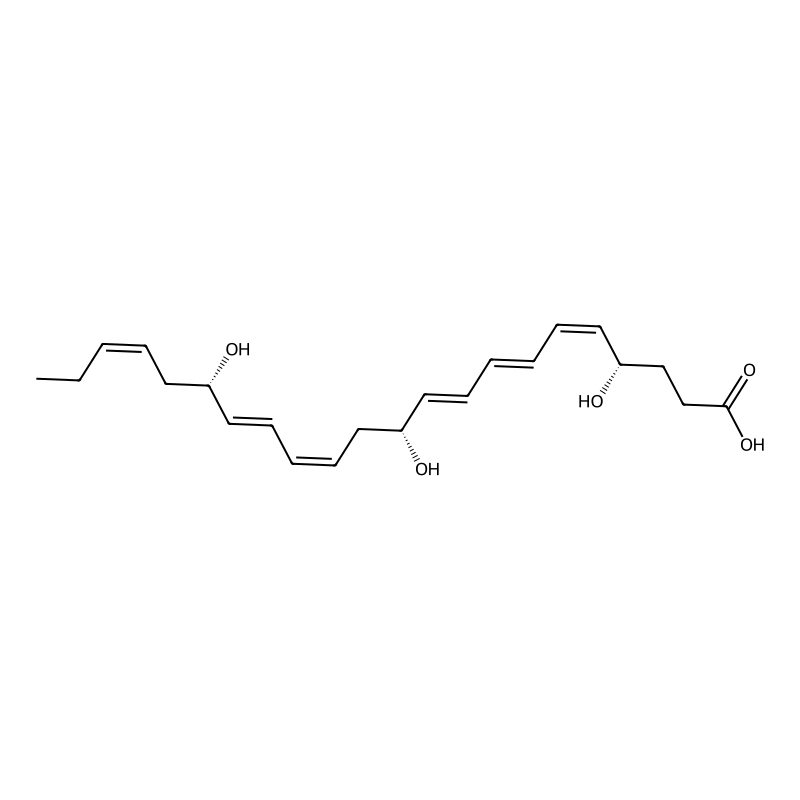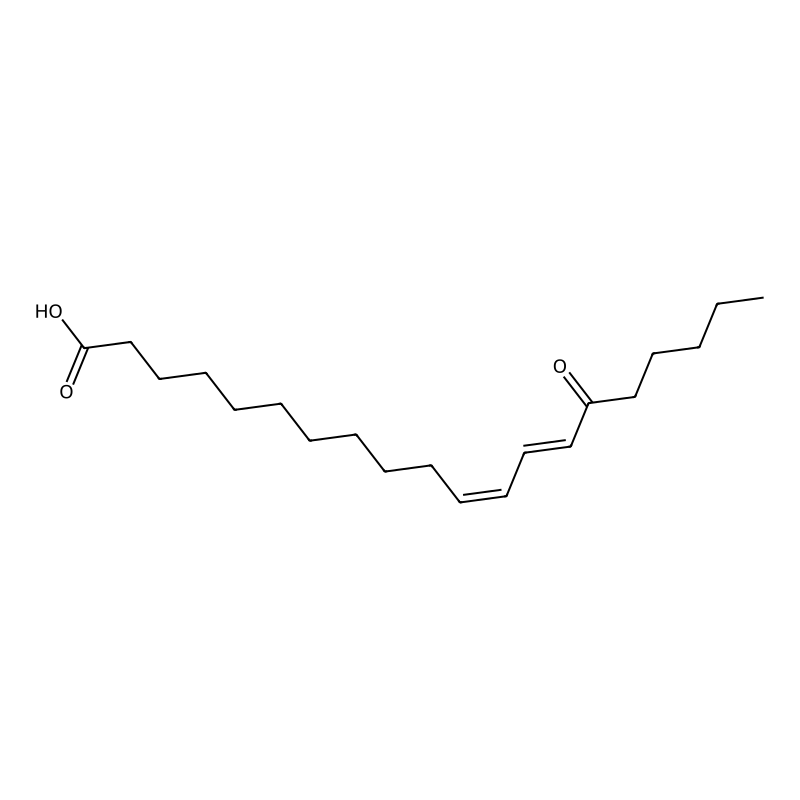2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride
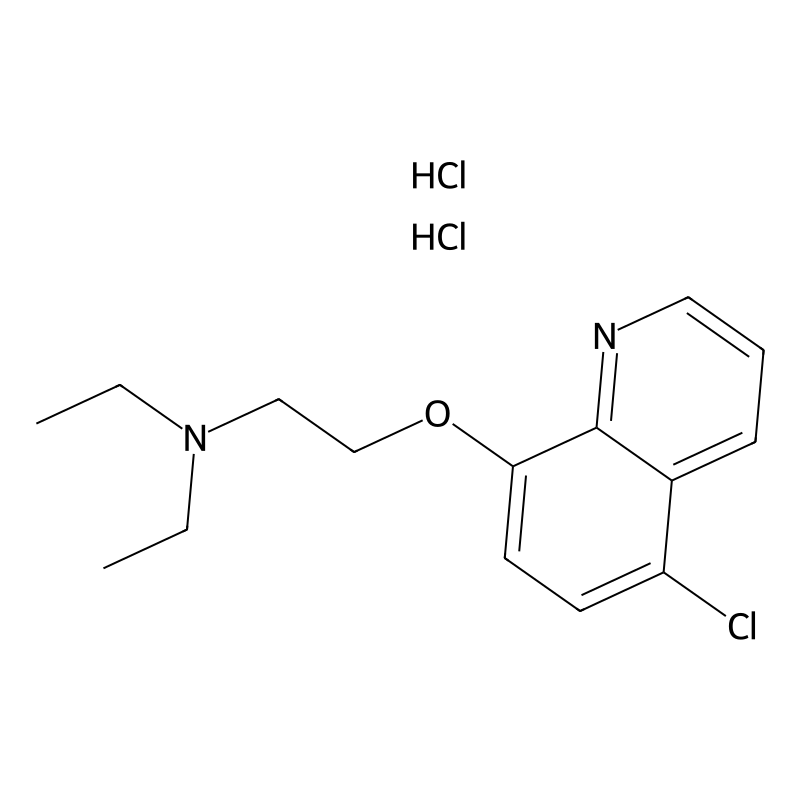
Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride is a chemical compound characterized by the formula C₁₅H₂₁Cl₃N₂O. It features a quinoline moiety attached to an ether and a diethylamino group, making it structurally unique. The presence of chlorine in the quinoline ring enhances its biological activity and potential pharmacological applications .
- Nucleophilic Substitution: The nitrogen in the diethylamino group can participate in nucleophilic substitution reactions.
- Oxidation: The ether linkage may be susceptible to oxidation under certain conditions, potentially leading to cleavage.
- Acid-Base Reactions: As a dihydrochloride salt, it can engage in acid-base chemistry, forming soluble complexes with various anions .
Research indicates that 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride exhibits significant biological activities:
- Antimicrobial Properties: The compound shows effectiveness against various bacterial strains and fungi, attributed to its quinoline structure.
- Antiparasitic Activity: Similar compounds have been reported to possess antiparasitic properties, suggesting potential applications in treating diseases like malaria .
- Cytotoxicity: Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer potential .
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride typically involves:
- Formation of the Ether Linkage: Reacting 5-chloroquinolin-8-ol with diethylamine under acidic conditions to form the ether.
- Salt Formation: Treating the resulting amine with hydrochloric acid to yield the dihydrochloride salt.
- Purification: Crystallization or chromatography may be employed to purify the final product .
This compound has several potential applications:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
- Chemical Research: It can be used as a reagent in organic synthesis or as a probe in biochemical assays.
- Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural formulations to protect crops from pathogens .
Interaction studies have shown that 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride interacts with various biological targets:
- Enzyme Inhibition: It may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Binding: The compound's structure suggests potential interactions with neurotransmitter receptors, which could influence its pharmacological profile .
Similar Compounds: Comparison with Other Compounds
Several compounds share structural or functional similarities with 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-Chloroquinoline | C₉H₆ClN | Base structure; lacks ether and amine groups |
| N,N-Diethylaminopropanamide | C₁₁H₁₅N₂O | Similar amine functionality; different activity profile |
| 8-Hydroxyquinoline | C₉H₇NO | Exhibits chelation properties; used in metal ion detection |
Uniqueness
The uniqueness of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride lies in its combination of a quinoline moiety with an ether and a diethylamino group. This structural arrangement enhances its solubility and biological activity compared to simpler analogs.

